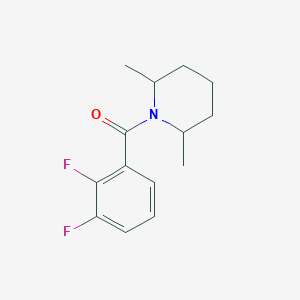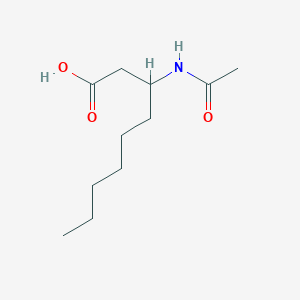![molecular formula C16H21N3O2 B5231863 3-({[3-(4-morpholinyl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5231863.png)
3-({[3-(4-morpholinyl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({[3-(4-morpholinyl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is also known by its chemical name, AMPI, and is a member of the indole-2-one family of compounds.
作用機序
The exact mechanism of action of AMPI is not fully understood, but it is believed to act as a modulator of various signaling pathways in cells. It has been shown to inhibit the activity of enzymes involved in the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects. In addition, it has been shown to activate the Nrf2 pathway, which is involved in cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
AMPI has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells. In addition, it has been shown to reduce inflammation and oxidative stress in various tissues, and improve cognitive function in animal models of neurodegenerative disorders.
実験室実験の利点と制限
AMPI has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. It is also relatively stable and has a long shelf life, which makes it suitable for long-term experiments. However, one of the limitations of using AMPI in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research related to AMPI. One area of research is to further elucidate its mechanism of action and identify the specific signaling pathways that it targets. Another area of research is to investigate its potential use in combination with other drugs or therapies for the treatment of various diseases. In addition, there is a need for further preclinical and clinical studies to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, AMPI is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects in preclinical studies. The synthesis method has been optimized to improve the yield and purity of AMPI, and various modifications have been made to the reaction conditions to achieve this. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
合成法
AMPI is synthesized using a multi-step process that involves the reaction of 3-bromo-1H-indole with morpholine to form 3-bromo-N-(4-morpholinyl)indole. This intermediate compound is then reacted with 3-aminopropylmethanamine to form the final product, AMPI. The synthesis method has been optimized to improve the yield and purity of AMPI, and various modifications have been made to the reaction conditions to achieve this.
科学的研究の応用
AMPI has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects in preclinical studies. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
3-(3-morpholin-4-ylpropyliminomethyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-16-14(13-4-1-2-5-15(13)18-16)12-17-6-3-7-19-8-10-21-11-9-19/h1-2,4-5,12,18,20H,3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIMGYUCOJOXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN=CC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-morpholin-4-ylpropyliminomethyl)-1H-indol-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5231783.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5231791.png)

![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B5231801.png)

![2-methyl-5-{4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5231817.png)

![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide](/img/structure/B5231840.png)

![4-(3-bromo-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5231845.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-pyridinylmethyl)amino]nicotinamide](/img/structure/B5231854.png)
![5-{5-chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5231875.png)
![4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine](/img/structure/B5231880.png)
